N-Desmethyl Imatinib (CGP74588) is the primary, pharmacologically active metabolite of the tyrosine kinase inhibitor Imatinib [, , , , , , ]. It is generated through N-demethylation of Imatinib, primarily mediated by the cytochrome P450 (CYP) enzymes, CYP3A4 and CYP2C8 [, , , , , , , , , ]. N-Desmethyl Imatinib demonstrates similar pharmacological activity to Imatinib and plays a significant role in understanding Imatinib's pharmacokinetics and therapeutic efficacy [, , , , , , , , , ].
N-Desmethyl Imatinib is a significant metabolite of Imatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is formed through the metabolic process where Imatinib undergoes demethylation, resulting in the removal of a methyl group from its structure. Understanding N-Desmethyl Imatinib is crucial for evaluating the pharmacokinetics and pharmacodynamics of Imatinib therapy.
N-Desmethyl Imatinib is generated in the human body following the administration of Imatinib. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, which catalyze the conversion of Imatinib to its N-desmethyl form. This transformation is essential for understanding both the efficacy and safety profiles of Imatinib-based treatments.
The synthesis of N-Desmethyl Imatinib can be achieved through various chemical and enzymatic processes. The most common method involves:
In laboratory settings, high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to analyze the synthesis and quantify N-Desmethyl Imatinib. Specific conditions include:
The molecular formula for N-Desmethyl Imatinib is . Its structure features a piperazine ring, a benzamide moiety, and an imidazole group, similar to that of its parent compound, but lacks one methyl group.
N-Desmethyl Imatinib can participate in various chemical reactions typical for amines and aromatic compounds:
The reactions are generally performed under mild conditions to prevent degradation of sensitive functional groups. Analytical techniques such as NMR spectroscopy are used to monitor reaction progress and product formation.
N-Desmethyl Imatinib exhibits activity as an inhibitor of several receptor tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia. The mechanism involves:
Relevant analyses include stability testing under various environmental conditions and solubility assessments using different solvents.
N-Desmethyl Imatinib serves multiple roles in scientific research:
N-Desmethyl imatinib (NDMI; C₂₈H₂₉N₇O), also known as norimatinib or CGP74588, is the principal pharmacologically active metabolite of the tyrosine kinase inhibitor imatinib mesylate. Structurally, it differs from the parent compound by the absence of a methyl group on the piperazine nitrogen (N-desmethylation), resulting in a molecular weight of 479.58 g/mol [4] [7]. This modification reduces lipophilicity, influencing its distribution and protein binding. Key physicochemical characteristics include:
Table 1: Physicochemical Properties of N-Desmethyl Imatinib
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₂₈H₂₉N₇O | - |
Molecular Weight | 479.58 g/mol | - |
Solubility in Ethanol | 0.20 mg/mL | 25°C |
Solubility in DMF | 16 mg/mL | 25°C |
SMILES String | N5(CCNCC5)Cc1ccc(cc1)C(=O)Nc2cc(c(cc2)C)Nc3nc(ccn3)c4cnccc4 | - |
InChI Key | BQQYXPHRXIZMDM-UHFFFAOYSA-N | - |
The compound exhibits limited solubility in aqueous media but dissolves readily in organic solvents like dimethylformamide (DMF), reflecting its moderate polarity [4]. Spectroscopic characterization includes distinctive signals in ¹³C-NMR (e.g., piperazine carbon shifts due to N-desmethylation) and infrared spectra showing carbonyl stretching at ~1650 cm⁻¹ [2]. Stability assessments indicate that NDMI is prone to oxidation under acidic conditions, necessitating tight container closure and storage at 2–8°C [4] [7].
NDMI is synthesized through two primary routes:
Critical impurities include:
Table 2: Major Impurities in NDMI Synthesis
Impurity Type | Origin | Detection Method |
---|---|---|
N-Oxide Derivatives | Oxidative degradation | HPLC-UV (270 nm) |
Adenine Dinucleotide Adducts | Microsomal metabolism (NADPH) | LC-MS/MS |
Des-methyl Compound | Incomplete demethylation | ¹³C-NMR |
Impurity control employs reversed-phase HPLC with UV detection (λ=270 nm), achieving resolution >1.5 between NDMI and its N-oxide [2]. For adenine conjugates, solid-phase extraction followed by LC-MS/MS is necessary due to structural complexity [6].
NDMI retains inhibitory activity against tyrosine kinases (e.g., Bcr-Abl, c-Kit) but with reduced potency. Key pharmacological distinctions include:
Table 3: Bioactivity Comparison of Imatinib and NDMI
Parameter | Imatinib | N-Desmethyl Imatinib |
---|---|---|
Bcr-Abl Inhibition (IC₅₀) | 200 nM | 600 nM |
Elimination Half-life | 18 h | 40 h |
CYP3A4 Inhibition | Moderate | Moderate |
Plasma Ratio (Metabolite:Parent) | - | 0.15–0.20 |
Notably, NDMI demonstrates unique bioactivity in neurodegenerative contexts, suppressing c-Abl-mediated α-synuclein phosphorylation and neuroinflammation at micromolar concentrations—a property under investigation for Parkinson’s disease [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7